2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide
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Overview
Description
2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide is an organic compound with the molecular formula C12H12BrN3O2. This compound is characterized by the presence of a bromo group, a cyano group, and a propylcarbamoyl group attached to a phenoxyacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide typically involves multiple steps. One common method starts with the bromination of 2-cyanophenol to obtain 4-bromo-2-cyanophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-2-cyanophenoxy)acetic acid. The final step involves the reaction of this intermediate with propyl isocyanate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is 2-(4-amino-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide.
Hydrolysis: The products are 2-(4-bromo-2-cyanophenoxy)acetic acid and propylamine.
Scientific Research Applications
2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. The bromo and cyano groups can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The propylcarbamoyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-cyanophenoxy)acetamide
- Ethyl (4-bromo-2-cyanophenoxy)acetate
Uniqueness
2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide is unique due to the presence of the propylcarbamoyl group, which enhances its biological activity and potential applications in drug development. This distinguishes it from similar compounds that lack this functional group.
Properties
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-(propylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-2-5-16-13(19)17-12(18)8-20-11-4-3-10(14)6-9(11)7-15/h3-4,6H,2,5,8H2,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMXEIVWZDNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(=O)COC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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